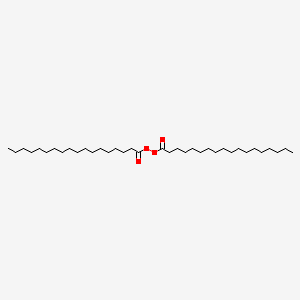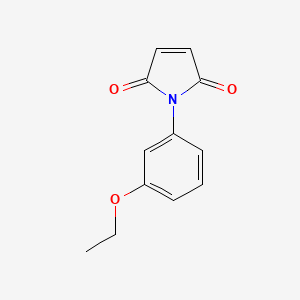
1-(3-Ethoxyphenyl)pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of an ethoxy group attached to the phenyl ring, which is further connected to the pyrrole ring. The compound’s unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE typically involves the reaction of 3-ethoxybenzaldehyde with pyrrole-2,5-dione under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE, each with distinct chemical and biological properties.
科学的研究の応用
1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
- 1-(3-METHOXYPHENYL)-1H-PYRROLE-2,5-DIONE
- 1-(3-HYDROXYPHENYL)-1H-PYRROLE-2,5-DIONE
- 1-(3-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE
Comparison: 1-(3-ETHOXYPHENYL)-1H-PYRROLE-2,5-DIONE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, hydroxy, chloro), the ethoxy group may impart distinct solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
36817-58-0 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
1-(3-ethoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-5-3-4-9(8-10)13-11(14)6-7-12(13)15/h3-8H,2H2,1H3 |
InChIキー |
BSSMMICETVXSFV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)N2C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



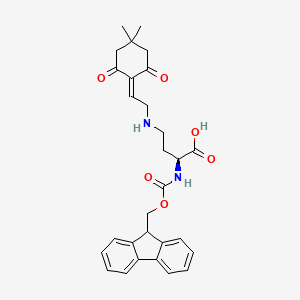
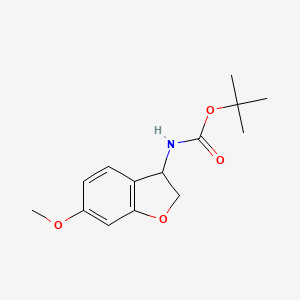
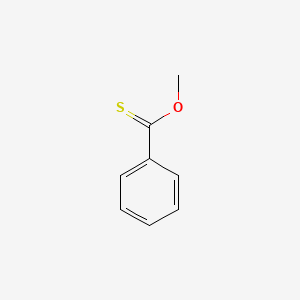
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
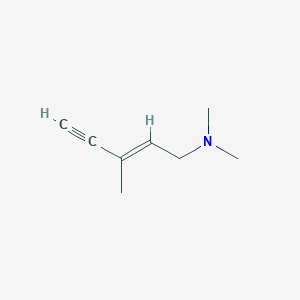
![N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13821372.png)
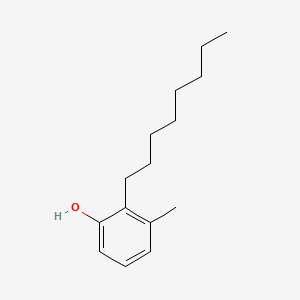

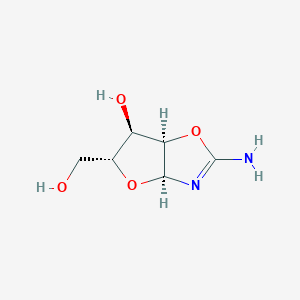
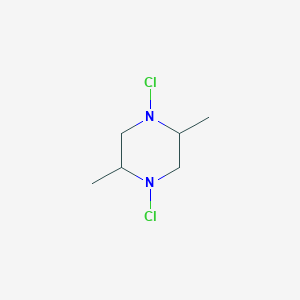
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)

